4-Methoxy Estrone-13C,d3
Overview
Description
4-Methoxy Estrone-13C,d3 is a stable isotope-labeled compound, specifically a derivative of estrone, which is a naturally occurring estrogen. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in mass spectrometry and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy Estrone-13C,d3 typically involves the introduction of carbon-13 and deuterium into the estrone molecule. This can be achieved through various synthetic routes, including:
Methylation: The hydroxyl group at the 4-position of estrone is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy Estrone-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methoxy Estrone-13C,d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard for quantifying endogenous estrogens and their metabolites in biological samples.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of estrogens in the body.
Pharmaceutical Research: Used in the development and testing of new drugs targeting estrogen receptors.
Cancer Research: Investigated for its role in estrogen-related cancers, such as breast cancer.
Mechanism of Action
The mechanism of action of 4-Methoxy Estrone-13C,d3 involves its interaction with estrogen receptors in the body. Once bound to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of target genes. This process influences various physiological functions, including cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy Estrone: Another derivative of estrone with a hydroxyl group at the 4-position.
2-Methoxy Estrone-13C,d3: Similar to 4-Methoxy Estrone-13C,d3 but with the methoxy group at the 2-position.
Uniqueness
This compound is unique due to its specific labeling with carbon-13 and deuterium, which makes it particularly useful in precise analytical techniques like mass spectrometry. This labeling allows for accurate quantification and tracing of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-4-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i2+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEXVLNGOBYUEW-VWXYHFCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746289 | |
Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217437-34-7 | |
Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217437-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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